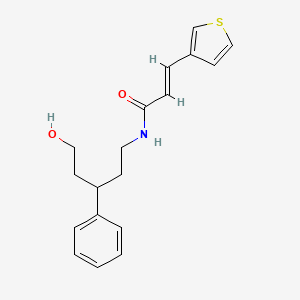

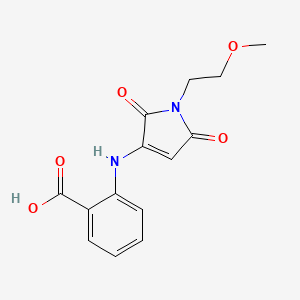

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Rearrangement

The study of chemical rearrangements involving acrylamide derivatives highlights their potential in creating novel compounds with unique structures and properties. For instance, the double rearrangement of acrylamide compounds under specific conditions can lead to the formation of oxazin and diazin derivatives, showcasing the versatility of acrylamides in synthetic chemistry (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).

Polymer Science

Acrylamide derivatives are pivotal in the development of polymers with unique characteristics, such as thermal sensitivity and pH-dependent solubility. For example, polymers derived from methacrylamides exhibiting thermosensitive properties have been synthesized, revealing the impact of polymer composition on their physical behavior in aqueous solutions (F. Du, Xiaonan Huang, Guangming Chen, Shrong-Shi Lin, D. Liang, Zi‐Chen Li, 2010).

Biochemistry and Molecular Biology

In biochemistry, acrylamide derivatives facilitate the study of protein interactions and enzyme activities. For example, the interaction between acrylamide derivatives and bovine serum albumin has been explored to understand the binding dynamics and structural changes in proteins, offering insights into drug design and protein engineering (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, Cui-wu Lin, 2012).

Optoelectronics and Nonlinear Optics

Acrylamide derivatives are utilized in the field of optoelectronics for designing materials with enhanced optical properties. Research into donor-acceptor substituted thiophene dyes, including acrylamide derivatives, has demonstrated their potential in optical limiting applications, contributing to the development of devices that protect human eyes and optical sensors (S. Anandan, S. Manoharan, N. Narendran, T. Girisun, A. Asiri, 2018).

Material Science and Engineering

The modification of polyacrylamide substrates with functional groups like N-hydroxysuccinimide has been validated for protein patterning, leading to the creation of materials that can precisely control cell adhesion and spreading. This advancement in substrate engineering enables more accurate studies of cell mechanics and behaviors, offering a versatile platform for mechanobiology research (M. Poellmann, A. W. Wagoner Johnson, 2013).

特性

IUPAC Name |

(E)-N-(5-hydroxy-3-phenylpentyl)-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-12-9-17(16-4-2-1-3-5-16)8-11-19-18(21)7-6-15-10-13-22-14-15/h1-7,10,13-14,17,20H,8-9,11-12H2,(H,19,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBXNPPYNZUSIL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CSC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CSC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)